molecular formula C7H8Cl2N2 B3090796 (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine CAS No. 1213971-04-0

(S)-1-(2,6-Dichloropyridin-3-yl)ethanamine

Cat. No. B3090796
CAS RN: 1213971-04-0
M. Wt: 191.05 g/mol
InChI Key: TZTTUKHATVHCRK-BYPYZUCNSA-N
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Description

“(S)-1-(2,6-Dichloropyridin-3-yl)ethanamine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two chlorine atoms attached to it . The “(S)-1-” part of the name suggests that this compound has a chiral center at the first carbon atom, which means it can exist in two different forms that are mirror images of each other .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with two chlorine atoms and an ethanamine group attached to it . The “(S)-1-” part of the name indicates that the compound has a specific three-dimensional structure .


Chemical Reactions Analysis

As a pyridine derivative, this compound might undergo reactions typical for pyridines, such as electrophilic substitution . The presence of the amine group could also make it a potential nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Pyridines are generally polar and can participate in hydrogen bonding . The presence of the chlorine atoms might make the compound more reactive .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s hard to predict its mechanism of action. It could potentially interact with biological targets that have affinity for pyridine derivatives or amines .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown . Further studies would be needed to determine its potential uses .

properties

IUPAC Name

(1S)-1-(2,6-dichloropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)5-2-3-6(8)11-7(5)9/h2-4H,10H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTTUKHATVHCRK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,6-Dichloropyridin-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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